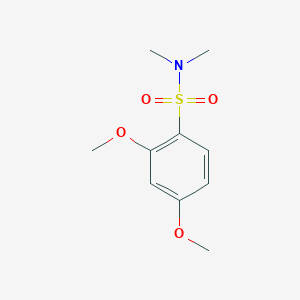
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is also known as DDBS and is a white crystalline solid that is soluble in polar solvents.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide involves its ability to act as a nucleophile and react with electrophilic compounds. This reaction leads to the formation of new chemical bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide have not been extensively studied. However, some studies have suggested that this compound may have potential applications in the treatment of various diseases, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide in lab experiments include its ability to act as an effective reagent in the synthesis of various organic compounds. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research of 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide. These include the development of new synthesis methods, the study of its potential applications in the treatment of various diseases, and the investigation of its potential toxicity and safety. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.
Métodos De Síntesis
The synthesis of 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide can be achieved through various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with dimethylamine in the presence of a base. This reaction produces the desired compound along with hydrochloric acid as a byproduct.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective reagent in the synthesis of various organic compounds, including sulfonamides, amides, and imines.
Propiedades
Nombre del producto |
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C10H15NO4S |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-11(2)16(12,13)10-6-5-8(14-3)7-9(10)15-4/h5-7H,1-4H3 |
Clave InChI |
QBRONGCHPBIUAB-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canónico |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)




![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)